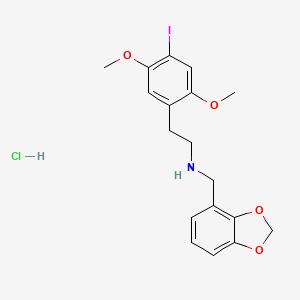

25I-NBMD hydrochloride

説明

Contextualization of Substituted Phenethylamines within Psychoactive Compound Research

Substituted phenethylamines represent a broad and historically significant class of compounds in chemical biology and neuroscience research. frontiersin.org This chemical family, characterized by a core phenethylamine (B48288) structure with various substitutions on the aromatic ring, the alpha-carbon, and the amine, includes a wide spectrum of substances with diverse pharmacological profiles. researchgate.net The foundational compound, phenethylamine, is a trace amine naturally found in the mammalian brain, but its derivatives are often synthetic and exhibit potent psychoactive properties. researchgate.net

In the realm of psychoactive compound research, substituted phenethylamines are of particular interest due to their interactions with various neurotransmitter systems. nih.gov A primary focus of research has been their activity at serotonin (B10506) (5-hydroxytryptamine, or 5-HT) receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₂ₙ). nih.govfrontiersin.org The 5-HT₂ₐ receptor, in particular, is a key target for classic hallucinogens like psilocybin and LSD, and many substituted phenethylamines are potent agonists at this receptor. nih.govnih.gov Research has demonstrated that the pattern of substitution on the phenethylamine scaffold dictates the compound's affinity and efficacy at these receptors, leading to a wide range of effects. frontiersin.org For example, methoxy (B1213986) substitutions at the 2 and 5 positions of the phenyl ring are a common feature of many hallucinogenic phenethylamines. frontiersin.org

Beyond serotonergic systems, some substituted phenethylamines also interact with dopamine (B1211576) and norepinephrine (B1679862) transporters, leading to stimulant effects. nih.govnih.gov This dual pharmacology allows researchers to investigate the structural requirements for selective activity at different monoamine targets. Studies often employ techniques like locomotor activity assays in mice and drug discrimination studies in rats to characterize the behavioral profiles of these compounds and compare them to known stimulants and hallucinogens. nih.govnih.gov This contextualization within broader psychoactive research allows for a systematic exploration of structure-activity relationships (SAR), providing valuable insights into the neurobiology of perception, mood, and cognition. frontiersin.org

Historical Development and Classification of N-Benzylphenethylamine Compounds (NBOMes) in Scientific Literature

The N-benzylphenethylamine compounds, commonly referred to as "NBOMes," are a relatively recent class of synthetic psychedelics. nih.govnih.gov They are structurally derived from the "2C" family of phenethylamines, which were first systematically synthesized and documented by Alexander Shulgin. nih.govfrontiersin.org The "2C" nomenclature refers to the two carbon atoms separating the phenyl ring from the amine group. nih.gov The NBOMes are distinguished by the addition of a 2-methoxybenzyl group to the nitrogen atom of a 2C-phenethylamine precursor. frontiersin.org

The first synthesis of NBOMe compounds was not for recreational purposes but for basic scientific research. In the early 2000s, Ralf Heim at the Free University of Berlin synthesized a series of these compounds, including 25I-NBOMe, as potent and selective tools to study the 5-HT₂ₐ receptor. frontiersin.org The N-benzyl substitution was found to dramatically increase the compound's affinity and potency at this receptor compared to its 2C-X precursor. frontiersin.orgacs.org For instance, 25I-NBOMe exhibits a 16-fold higher affinity for the 5-HT₂ₐ receptor than its parent compound, 2C-I. wikipedia.org

These compounds remained largely within academic circles until around 2010, when they began to appear on the illicit drug market as "research chemicals" or as misrepresented substitutes for drugs like LSD. europeanreview.orgverdemagazine.com Their emergence as new psychoactive substances (NPS) led to a surge in scientific literature focusing on their detection, pharmacology, and toxicology. europeanreview.org

Classification of NBOMes in scientific literature is based on the substituent at the 4-position of the phenethylamine ring. The "25" in the name refers to the methoxy groups at positions 2 and 5 of the phenyl ring, while the letter denotes the substituent at position 4 (e.g., I for iodo in 25I-NBOMe, B for bromo in 25B-NBOMe, C for chloro in 25C-NBOMe). nih.gov The "NBOMe" part specifies the N-(2-methoxybenzyl) substitution. nih.gov This systematic naming convention allows for clear identification and categorization within this specific chemical subclass.

Specific Research Focus on 25I-NBMD (hydrochloride) within the NBOMe Subclass

Within the broader NBOMe class, 25I-NBMD (hydrochloride) has been a subject of specific scientific inquiry. researchgate.net It is a structural analog of the more well-known 25I-NBOMe and a derivative of the phenethylamine hallucinogen 2C-I. medchemexpress.com The key structural difference is the substitution on the N-benzyl ring; instead of a 2-methoxybenzyl group, 25I-NBMD features an N-(2,3-methylenedioxybenzyl) group. This modification is of interest to researchers studying structure-activity relationships, as it allows for the investigation of how changes to the N-benzyl moiety affect receptor interaction.

Research on 25I-NBMD has highlighted its potent activity as a serotonin 5-HT₂ₐ receptor agonist. medchemexpress.com The addition of the methylenedioxybenzyl group enhances its receptor affinity compared to 2C-I. Studies have quantified its high affinity, with Ki values reported in the low nanomolar range (0.049–0.21 nM) and an EC₅₀ of 8.2 nM at the human 5-HT₂ₐ receptor. caymanchem.comglpbio.com This high potency makes it a valuable tool for probing the structure and function of this receptor.

The primary applications of 25I-NBMD in scientific research are in chemistry and biology. In analytical chemistry and forensic science, it is used as a reference standard for the identification and quantification of related compounds in seized materials and biological samples. europeanreview.orgresearchgate.net In chemical biology and pharmacology, it is used to study serotonin receptor interactions and their effects on neurotransmission. researchgate.net Its synthesis, typically involving reductive amination between 2-(4-iodo-2,5-dimethoxyphenyl)ethylamine and benzo[d]dioxole-4-carbaldehyde, has also been documented in the scientific literature.

Below are tables detailing the chemical properties and reported receptor binding affinities for 25I-NBMD (hydrochloride).

Table 1: Chemical Properties of 25I-NBMD (hydrochloride)

| Property | Value | Source |

|---|---|---|

| Chemical Name | N-(benzo[d] nih.govdioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine, monohydrochloride | caymanchem.comglpbio.com |

| Synonyms | Cimbi-29 | glpbio.comiiab.me |

| CAS Number | 1539266-14-2 | caymanchem.comglpbio.com |

| Molecular Formula | C₁₈H₂₀INO₄ • HCl | caymanchem.comglpbio.com |

| Formula Weight | 477.7 g/mol | caymanchem.comglpbio.com |

| Purity | ≥98% | caymanchem.combioscience.co.uk |

| Formulation | A crystalline solid | caymanchem.combioscience.co.uk |

Table 2: Pharmacological Data for 25I-NBMD at the 5-HT₂ₐ Receptor

| Parameter | Value | Source |

|---|---|---|

| Binding Affinity (Ki) | 0.049–0.21 nM | caymanchem.comglpbio.com |

| Functional Activity (EC₅₀) | 8.2 nM | caymanchem.comglpbio.com |

| Mechanism of Action | Potent partial agonist | |

Overview of Academic Research Trajectories for Novel Psychoactive Substances (NPS)

The emergence of Novel Psychoactive Substances (NPS), including compounds like 25I-NBMD, has spurred distinct trajectories in academic research. ous-research.nofrontiersin.org A major focus is the rapid development and validation of analytical methods to detect and identify these compounds in various matrices, such as seized products and biological fluids. europeanreview.orgous-research.no Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are crucial for this work, providing the sensitivity and specificity needed to identify potent substances present at low concentrations. europeanreview.orgresearchgate.netljmu.ac.uk

Another significant research avenue involves the pharmacological characterization of NPS. frontiersin.orgnih.gov This includes in vitro studies to determine receptor binding profiles and functional activities, helping to predict the psychoactive effects of a new compound. nih.govresearchgate.net Researchers also conduct in vivo studies in animal models to investigate behavioral effects, such as locomotor activity and head-twitch response, which can serve as a proxy for hallucinogenic potential in humans. d-nb.infonih.gov These studies are essential for understanding the mechanisms of action and structure-activity relationships within new chemical classes. nih.gov

Furthermore, academic research plays a key role in studying the metabolism of NPS. ous-research.no Using techniques like in vitro incubation with human liver microsomes or hepatocytes, scientists can identify the major metabolites of a new drug. ous-research.no This information is vital for forensic toxicology, as metabolites are often the primary targets for detection in urine analysis.

Finally, there is a growing emphasis on establishing early warning systems and collaborative networks. ous-research.nocfsre.org Academic institutions and forensic science centers collaborate to monitor the emergence of new substances, rapidly share analytical data, and disseminate information to public health and safety stakeholders. cfsre.org This proactive approach aims to keep pace with the constantly evolving landscape of the illicit drug market. ous-research.no

Structure

2D Structure

特性

IUPAC Name |

N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20INO4.ClH/c1-21-16-9-14(19)17(22-2)8-12(16)6-7-20-10-13-4-3-5-15-18(13)24-11-23-15;/h3-5,8-9,20H,6-7,10-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMOLNYYXDCGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=C3C(=CC=C2)OCO3)OC)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClINO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1539266-14-2 | |

| Record name | 25I-Nbmd hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 25I-NBMD HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q6FBE3EOC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Analytical Characterization for Research Applications

Precursor Chemistry and Synthetic Pathways to 25I-NBMD

The most prevalent and well-documented method for synthesizing 25I-NBMD is through a reductive amination process. mdpi.com This synthetic strategy involves the reaction between a primary amine precursor and an aldehyde.

The key precursors for the synthesis of 25I-NBMD are:

2-(4-iodo-2,5-dimethoxyphenyl)ethanamine (2C-I) : This phenethylamine (B48288) derivative serves as the backbone of the target molecule. wikipedia.orgdrugsandalcohol.ie It provides the characteristic 2,5-dimethoxy-4-iodophenyl group.

Benzo[d] wikipedia.orgCurrent time information in Bangalore, IN.dioxole-4-carbaldehyde (piperonal or heliotropin) : This aldehyde provides the N-benzyl portion of the final compound, specifically the methylenedioxybenzyl group that distinguishes 25I-NBMD.

The synthesis is typically achieved by reacting 2C-I with the aldehyde to form an intermediate imine (a Schiff base). ljmu.ac.uk This imine is subsequently reduced to the secondary amine, yielding 25I-NBMD. ljmu.ac.uk A common reducing agent employed for this transformation is sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). ljmu.ac.uk The reaction is often carried out in a solvent like ethanol (B145695) under mild conditions. The final product is then typically converted to its hydrochloride salt for improved stability and handling in a research setting.

This synthetic approach is versatile and has been used to create a wide array of N-benzylphenethylamine analogs by varying the phenethylamine and benzaldehyde (B42025) starting materials. nih.govnih.govdrugbank.com

Methodologies for Structural Confirmation and Purity Assessment in Research Batches

To ensure the integrity of research findings, rigorous analytical characterization of newly synthesized batches of 25I-NBMD is crucial. A combination of spectroscopic and chromatographic techniques is employed for structural confirmation and purity assessment.

Structural Confirmation:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of hydrogen atoms, allowing for the identification of aromatic and aliphatic protons and their respective positions. researchgate.net For instance, the aromatic region can help differentiate between positional isomers. researchgate.net ¹³C NMR is used to identify all unique carbon atoms in the molecule.

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound. For 25I-NBMD, a protonated molecule [M+H]⁺ is typically observed. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. springermedizin.de Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which serves as a structural fingerprint and is useful for distinguishing it from isomers. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR analysis identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. ljmu.ac.uknih.gov The spectrum of 25I-NBMD would show characteristic peaks corresponding to C-H, N-H, C-O, and aromatic ring vibrations. nih.govpolicija.si

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for determining the purity of a research batch. nih.govresearchgate.net By using a suitable column and mobile phase, 25I-NBMD can be separated from any unreacted starting materials, byproducts, or other impurities. The purity is typically assessed by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) : While 25I-NBMD can be labile under high temperatures, GC-MS can be used for its identification, often after derivatization. springermedizin.denih.gov However, it's noted that the molecule can fragment into 2C-I during routine GC analysis. nih.gov

The table below summarizes key analytical data for 25I-NBMD (hydrochloride).

| Analytical Technique | Observed Data for 25I-NBMD (hydrochloride) | Reference(s) |

| ¹H NMR (300 MHz, CDCl₃) | δ 6.84 (s, 1H, aromatic), 6.82 (s, 1H, aromatic), 3.79 (s, 3H, OCH₃) | |

| ESI-MS | m/z 441.1 [M+H]⁺ (free base), 477.7 [M+H]⁺ (hydrochloride) | |

| Molecular Weight | 477.7 g/mol | bioscience.co.ukcaymanchem.com |

| Purity (typical) | ≥98% | bioscience.co.uk |

| Formulation | Crystalline solid | bioscience.co.ukcaymanchem.com |

Considerations for Synthetic Accessibility and Challenges in Research Laboratory Settings

While the reductive amination pathway to 25I-NBMD is straightforward in principle, several factors present challenges for its synthesis in a typical research laboratory.

Reaction Byproducts : Reductive amination reactions can sometimes lead to the formation of dialkylated byproducts, where two phenethylamine molecules react with the same aldehyde, or other side reactions that complicate the purification process. ljmu.ac.uk

Purification : Achieving high purity often requires careful chromatographic separation, such as flash column chromatography or preparative HPLC, to remove unreacted precursors and any side products. This adds time and cost to the synthesis.

Scale Limitations : While laboratory-scale syntheses are well-documented, scaling up the reaction can present hazards, particularly if using reactive reducing agents like lithium aluminum hydride (LiAlH₄) in alternative synthetic routes.

Derivatization Strategies for Pharmacological Probes or Analytical Reference Standards

Derivatization of the 25I-NBMD structure is a key strategy for developing pharmacological probes and creating a library of analytical reference standards.

Pharmacological Probes : The N-benzylphenethylamine scaffold allows for systematic structural modifications to probe structure-activity relationships (SAR) at serotonin (B10506) receptors, particularly the 5-HT₂A receptor. nih.govnih.govdrugbank.com By altering substituents on either the phenethylamine ring or the N-benzyl ring, researchers can investigate how these changes affect receptor binding affinity and functional activity. nih.govnih.gov This has led to the development of a wide range of analogs. iiab.mewikipedia.org

Radiolabeling : For in vivo imaging techniques like Positron Emission Tomography (PET), the structure of N-benzylphenethylamines can be modified to incorporate a positron-emitting radionuclide, such as Carbon-11 (B1219553) (¹¹C). wikipedia.org For example, the related compound 25I-NBOMe has been successfully radiolabeled to create [¹¹C]Cimbi-5, a PET tracer used to map 5-HT₂A receptors in the brain. wikipedia.orgiiab.me Similar strategies could be applied to 25I-NBMD to create tools for neuroimaging research. caymanchem.comiiab.me

Analytical Reference Standards : The synthesis of various N-benzylphenethylamine derivatives, including isomers and analogs of 25I-NBMD, is essential for the development of certified analytical reference standards. ljmu.ac.uknih.govresearchgate.net These standards are critical for forensic laboratories and researchers to unambiguously identify these compounds in complex matrices and to distinguish them from structurally similar substances. nih.govresearchgate.net For instance, synthesizing potential metabolites of 25I-NBMD provides the necessary standards to study its metabolic fate. diva-portal.org

Molecular Pharmacology of 25i Nbmd in Preclinical Investigations

Receptor Binding Affinity and Selectivity Profiling

Preclinical studies have extensively profiled the binding affinity of 25I-NBMD at various receptor sites to elucidate its mechanism of action. These investigations have revealed a high affinity for specific serotonin (B10506) receptor subtypes, with lesser but still notable interactions at other receptor families.

Serotonergic Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

25I-NBMD demonstrates a high affinity for the human 5-HT2A receptor, with reported Ki values ranging from 0.049 nM to 0.21 nM. caymanchem.comiiab.me This potent binding affinity is a defining characteristic of the compound. The addition of the N-(2,3-methylenedioxybenzyl) group is understood to enhance this affinity compared to its parent compound, 2C-I. nih.gov

While the primary focus has been on the 5-HT2A receptor, the interactions with 5-HT2B and 5-HT2C receptors are also of interest. For comparison, the related compound 25I-NBOMe has shown Ki values of 1.91 to 130 nM for the 5-HT2B receptor and 1.03 to 4.6 nM for the 5-HT2C receptor. wikipedia.org Although direct comparative values for 25I-NBMD at these two receptors are not as widely reported, the N-benzylphenethylamine class generally exhibits high affinity for both 5-HT2A and 5-HT2C receptors. nih.gov

| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |

|---|---|---|---|

| 25I-NBMD | 0.049 - 0.21 caymanchem.comiiab.me | Data not available | Data not available |

| 25I-NBOMe | 0.044 - 0.6 wikipedia.org | 1.91 - 130 wikipedia.org | 1.03 - 4.6 wikipedia.org |

Affinity at Dopaminergic and Adrenergic Receptors

The N-benzylphenethylamine class of compounds, including analogs like 25I-NBOMe, generally displays lower affinity for dopaminergic and adrenergic receptors compared to their high affinity for serotonin 5-HT2A receptors. For instance, 25I-NBOMe has micromolar affinity for several adrenergic (α1 and α2) and dopaminergic (D1, D2, and D3) receptors. researchgate.net It is plausible that 25I-NBMD exhibits a similar profile of lower affinity at these receptors, though specific Ki values are not extensively documented in the provided search results.

Exploration of Off-Target Receptor Binding in vitro (e.g., µ opioid receptor)

Recent in vitro research has explored the off-target effects of N-benzylphenethylamine compounds. Some substances within the NBOMe class have been found to activate the µ-opioid receptor (MOR). nih.gov These off-target effects at the MOR were confirmed to be blockable by the opioid antagonist naloxone, indicating that these compounds likely occupy the same binding pocket as conventional opioids. nih.govresearchgate.net However, the MOR activity of these psychedelics was observed only at high concentrations, suggesting it may not be a primary mechanism of action at typical physiological concentrations. nih.govresearchgate.net

Ligand-Receptor Functional Activity Assays in vitro

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or has other modulatory properties at a receptor.

Agonist/Antagonist Properties at Key Receptors

In vitro studies have consistently characterized 25I-NBMD as a potent partial agonist at the 5-HT2A receptor. iiab.me Its functional activity (EC50) at the 5-HT2A receptor has been reported as 8.2 nM. caymanchem.com The N-benzylphenethylamine class, in general, is known for its potent agonist activity at 5-HT2A receptors. nih.gov For instance, compounds like 25D-NBOMe, 25E-NBOMe, and 25I-NBOH are full agonists at the 5-HT2A receptor. nih.gov

| Compound | EC50 (nM) | Agonist/Antagonist Property |

|---|---|---|

| 25I-NBMD | 8.2 caymanchem.com | Partial Agonist iiab.me |

| 25I-NBOMe | 0.76 - 240 wikipedia.org | Full Agonist drugsandalcohol.ie |

| 25D-NBOMe | < 1.5 nih.gov | Full Agonist nih.gov |

| 25E-NBOMe | < 1.5 nih.gov | Full Agonist nih.gov |

| 25I-NBOH | < 1.5 nih.gov | Full Agonist nih.gov |

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

As a 5-HT2A receptor agonist, 25I-NBMD modulates the signaling pathways associated with this G-protein coupled receptor (GPCR). iiab.mewikipedia.org The 5-HT2A receptor primarily couples to Gq/11 proteins, leading to the activation of phospholipase C and subsequent downstream signaling cascades. nih.gov The activation of GPCRs by agonists like 25I-NBMD initiates a conformational change in the receptor, leading to the exchange of GDP for GTP on the associated G-protein and the dissociation of its subunits, which then modulate various effector proteins. wikipedia.orgmdpi.com The specific signaling profile of 25I-NBMD, including any potential for biased agonism where it might preferentially activate certain downstream pathways over others, is an area of ongoing research in the broader field of GPCR pharmacology. nih.govbiomolther.org

β-Arrestin Recruitment and Receptor Internalization Studies

Psychedelic compounds, including phenethylamines, are recognized for their ability to recruit β-arrestin proteins to the serotonin 5-HT2A receptor. researchgate.net This recruitment is a key cellular event that follows receptor activation, leading to receptor desensitization and internalization, which removes the receptor from the cell membrane. Furthermore, β-arrestin can initiate its own signaling cascades, independent of G-protein activation. researchgate.net

Recent studies have focused on a phenomenon known as "biased agonism," where a ligand preferentially activates one signaling pathway (e.g., G-protein signaling) over another (e.g., β-arrestin recruitment). To investigate this, a bioassay was developed to simultaneously monitor the recruitment of an engineered miniGαq protein and β-arrestin 2 to the activated 5-HT2A receptor. ugent.be

Within a panel of tested psychedelic N-benzyl substituted phenylalkylamines, several compounds demonstrated a statistically significant preference for recruiting β-arrestin 2 over miniGαq when compared to the reference psychedelic LSD. ugent.beacs.org Notably, the analogue 25H-NBMD was identified as a biased agonist, showing a significant preference towards the recruitment of β-arrestin 2. ugent.be This suggests that the N-benzyl-methylenedioxy moiety of 25I-NBMD may influence the conformational state of the activated receptor, favoring interaction with β-arrestin over G-proteins. ugent.be While some N-benzyl analogues induce robust receptor internalization, others that show a strong bias for β-arrestin may do so with reduced Gq-efficacy. nih.govnih.gov

| Compound | Bias Factor (β) towards β-arrestin 2 vs. miniGαq | Statistical Significance (vs. LSD) | Reference |

|---|---|---|---|

| 25H-NBMD | 0.733 | p = 0.0222 | ugent.be |

Structure-Activity Relationship (SAR) Analysis of 25I-NBMD and Analogues

Impact of N-Benzyl Substitution on Pharmacological Profile

The addition of an N-benzyl group to the backbone of 2,5-dimethoxy-phenethylamines is a critical structural modification that dramatically enhances their pharmacological potency. nih.govnih.gov This substitution markedly increases binding affinity for the 5-HT2A receptor. For instance, the N-(2-methoxybenzyl) derivative, 25I-NBOMe, exhibits a binding affinity (Ki) of 0.044 nM, which is over 16 times greater than that of its non-benzylated parent compound, 2C-I (Ki = 0.73 nM). nih.gov This significant increase in affinity is attributed to a specific π-π stacking interaction between the N-benzyl ring and the aromatic ring of the phenylalanine residue at position 339 (Phe339) within the receptor's binding pocket. nih.gov

The nature and position of substituents on the N-benzyl ring itself are crucial determinants of activity. The highest potency is generally associated with an ortho (2-position) substituent on the benzyl (B1604629) ring, particularly those containing an oxygen atom, such as the methoxy (B1213986) group in the highly potent NBOMe series. nih.govnih.gov

In the case of 25I-NBMD, the amine is substituted with an N-(2,3-methylenedioxy)benzyl group. While this addition does increase the affinity and activity at the 5-HT2A receptor compared to the unsubstituted 2C-I, its potency is significantly lower than that of 25I-NBOMe. nih.govnih.govcaymanchem.com In behavioral studies using the mouse head-twitch response (HTR) assay, a proxy for hallucinogenic activity, 25I-NBMD was found to have a potency similar to the parent compound 2C-I, whereas 25I-NBOMe was 14 times more potent than 2C-I. nih.govnih.gov This indicates that the 2,3-methylenedioxy substitution on the benzyl ring is less optimal for maximizing 5-HT2A receptor agonism compared to a single 2-methoxy substituent. researchgate.netnih.gov

| Compound | N-Substitution | 5-HT2A Receptor Affinity (Ki, nM) | Head-Twitch Response (ED50, µmol/kg) | Reference |

|---|---|---|---|---|

| 2C-I | None (Primary Amine) | 0.73 | 2.42 | nih.govnih.gov |

| 25I-NBOMe | N-(2-methoxybenzyl) | 0.044 | 0.17 | nih.govnih.gov |

| 25I-NBMD | N-(2,3-methylenedioxybenzyl) | 0.049 - 0.21 | 2.36 | nih.govcaymanchem.com |

Influence of Halogenation on Receptor Interactions

Halogenation at the 4-position of the phenethylamine (B48288) phenyl ring is a key feature of the 2C-X and NBOMe series, significantly influencing receptor affinity and selectivity. The identity of the halogen atom (e.g., iodine, bromine, chlorine) plays a role in the molecule's interaction with the receptor. Studies on related NBOMe compounds have shown that activity can increase with the size of the halogen atom (I > Br > Cl). researchgate.net This trend may be related to the strength of halogen bonds, which typically increases in the order of Cl < Br < I, suggesting that iodinated compounds like 25I-NBMD may form more stable interactions within the receptor binding site. researchgate.net

In contrast, halogenation on the N-benzyl ring has a different effect. For example, replacing the optimal ortho-methoxy group of 25I-NBOMe with a bromine atom (to create 25I-NBBr) results in a 26-fold reduction in potency in the HTR assay. nih.gov This demonstrates that while halogenation on the phenethylamine core is beneficial for activity, substitutions on the N-benzyl moiety are more sensitive, with polar oxygenated groups being preferred over halogens for maximizing potency. nih.govnih.gov

| Compound | Phenethylamine Ring Halogen (4-position) | N-Benzyl Ring Substituent (2-position) | Relative Potency Trend | Reference |

|---|---|---|---|---|

| 25I-NBOMe | Iodo | Methoxy | Highest | researchgate.net |

| 25B-NBOMe | Bromo | Methoxy | Intermediate | researchgate.net |

| 25C-NBOMe | Chloro | Methoxy | Lower | researchgate.net |

| 25I-NBBr | Iodo | Bromo | Significantly Lower than 25I-NBOMe | nih.gov |

Comparative SAR with Other Substituted Phenethylamines

The structure-activity relationships of 25I-NBMD become clearer when compared with other substituted phenethylamines. The parent compound, 2C-I, which lacks any N-benzyl group, is significantly less potent than its N-benzylated derivatives. nih.govnih.gov

The most striking comparison is between 25I-NBMD and 25I-NBOMe. Both are N-benzyl derivatives of 2C-I, yet 25I-NBOMe is substantially more potent. nih.govnih.gov This highlights the critical importance of the substituent pattern on the N-benzyl ring. Rearranging the methoxy group on 25I-NBOMe from the ortho to the meta position (25I-NB3OMe) reduces potency 55-fold, while the para analogue (25I-NB4OMe) is essentially inactive. nih.gov 25I-NBMD, with its 2,3-methylenedioxybenzyl group, is significantly less potent than 25I-NBOMe and shows a potency in the HTR assay that is comparable to the non-benzylated 2C-I. nih.govnih.gov This suggests that the combined electronic and steric profile of the methylenedioxy ring is not as conducive to the high-affinity binding conformation as the single ortho-methoxy group. researchgate.netnih.gov

Furthermore, comparative analysis shows that while N-benzylation of 2C-phenethylamines like 2C-I leads to a dramatic increase in potency, this principle does not apply universally to all phenethylamine scaffolds. For example, the N-benzyl derivatives of the related hallucinogen DOI were found to be inactive, indicating that the beneficial effect of N-benzylation is specific to the 2,5-dimethoxyphenethylamine template. wikipedia.org

| Compound | Core Structure | N-Benzyl Substituent | Relative In Vivo Potency (HTR Assay) | Reference |

|---|---|---|---|---|

| 2C-I | 2,5-dimethoxy-4-iodophenethylamine | None | Base | nih.govnih.gov |

| 25I-NBOMe | 2,5-dimethoxy-4-iodophenethylamine | 2-methoxybenzyl | ~14x Base | nih.govnih.gov |

| 25I-NBMD | 2,5-dimethoxy-4-iodophenethylamine | 2,3-methylenedioxybenzyl | ~1x Base | nih.govnih.gov |

| 25I-NB3OMe | 2,5-dimethoxy-4-iodophenethylamine | 3-methoxybenzyl | Significantly lower than 25I-NBOMe | nih.gov |

| 25I-NB4OMe | 2,5-dimethoxy-4-iodophenethylamine | 4-methoxybenzyl | Inactive | nih.gov |

In Vitro and Ex Vivo Pharmacokinetic and Metabolic Research of 25i Nbmd

Hepatic Microsomal Metabolism Studies in vitro

In vitro metabolic stability assays using liver microsomes are fundamental in drug discovery and toxicology to predict a compound's hepatic clearance and metabolic fate. nuvisan.comevotec.com These assays involve incubating the test compound with liver microsomes, which are subcellular fractions containing essential drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.com The reaction is typically initiated by adding a necessary cofactor, such as NADPH. evotec.com

For 25I-NBOMe, studies have been conducted using human and mouse hepatic microsomal preparations to elucidate its Phase I and Phase II metabolism. nih.govnih.gov In these experiments, the compound is incubated with the microsomes, and samples are analyzed at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS) to monitor the rate of disappearance of the parent drug and the formation of metabolites. evotec.comnih.gov Such studies have demonstrated that 25I-NBOMe undergoes extensive first-pass metabolism in the liver. Research has also been performed on similar compounds, such as 25N-NBOMe, using human liver microsomes to identify its biotransformations. nih.gov

Below is a table outlining a typical protocol for a microsomal stability assay, which is standard for studying compounds like 25I-NBOMe.

Table 1: Representative Protocol for a Hepatic Microsomal Stability Assay

| Parameter | Details |

|---|---|

| Assay Matrix | Liver Microsomes (Human, Rat, Mouse) evotec.com |

| Test Compound Conc. | 1 µM evotec.com |

| Protein Conc. | 0.5 mg/mL evotec.com |

| Cofactor | 1 mM NADPH evotec.com |

| Incubation Time | 0, 5, 15, 30, 45 minutes evotec.com |

| Analysis Method | LC-TOF-MS evotec.com |

Identification of Principal Metabolites in Research Models

Metabolite identification is critical, as the parent compound is often extensively transformed and may not be present in biological samples from intoxicated individuals. nih.govresearchgate.netnih.gov Research using rat models and human urine samples has shown that 25I-NBOMe is subject to significant biotransformation. nih.govresearchgate.netnih.gov

The primary metabolic pathways for 25I-NBOMe are O-demethylation, O,O-bis-demethylation, and hydroxylation. researchgate.netnih.gov These Phase I reactions are followed by Phase II conjugation, mainly glucuronidation and sulfation of the resulting metabolites. researchgate.netnih.gov In one study using mouse hepatic microsomes, a total of fifteen Phase I and Phase II metabolites were identified. nih.gov Another comprehensive study identified up to 68 different metabolites in rat urine. researchgate.netnih.gov

Key metabolites that have been consistently identified across different research models serve as important biomarkers. These include O-desmethyl and hydroxylated forms of the parent compound. nih.govdiva-portal.org For instance, 5-OH-25I-NBOMe and 5'-desmethyl-25I-NBOMe have been highlighted as significant metabolites. diva-portal.org The glucuronide conjugates of these Phase I metabolites are also prominent. acs.org

Table 2: Principal Metabolites of 25I-NBOMe Identified in Research Models

| Metabolite Class | Specific Metabolites Identified | Research Model | Citation |

|---|---|---|---|

| Phase I: O-Demethylation | 2-O-desmethyl-5-I-NBOMe, 5-O-desmethyl-2-I-NBOMe | Mouse Microsomes, Human Urine | nih.gov |

| O-demethylated metabolites | Rat Urine, Human Urine | researchgate.netnih.gov | |

| 5'-desmethyl-25I-NBOMe | Human Hepatocytes | diva-portal.org | |

| Phase I: O,O-bis-demethylation | O,O-bis-demethylated metabolites | Rat Urine, Human Urine | researchgate.netnih.gov |

| Phase I: Hydroxylation | Hydroxylated metabolites | Rat Urine, Human Urine | researchgate.netnih.gov |

| 5-OH-25I-NBOMe | Human Urine | diva-portal.org | |

| Phase II: Glucuronidation | Glucuronidated O-desmethyl metabolites | Mouse Microsomes, Human Urine | nih.gov |

| Glucuronidated hydroxylated metabolites | Mouse Microsomes, Human Urine | nih.gov |

Enzyme Kinetics of Metabolic Pathways Involved (e.g., CYP450 enzymes)

The metabolism of 25I-NBOMe is predominantly mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov Initial screenings have identified the specific isoenzymes responsible for its primary biotransformations.

The major metabolic pathways are catalyzed by a few key CYP enzymes:

O-demethylation is primarily carried out by CYP2C9 and CYP2C19 . researchgate.netnih.gov

Hydroxylation reactions are mainly facilitated by CYP1A2 and CYP3A4 . researchgate.netnih.gov

The involvement of these specific enzymes is consistent with findings for other related NBOMe compounds. doi.org For example, studies on 25B-NBOMe and 25C-NBOMe also implicated CYP2C9, CYP2C19, CYP1A2, and CYP3A4 in their metabolism. doi.org The intrinsic clearance for 25I-NBOMe, a measure of the liver's intrinsic ability to metabolize a drug, has been calculated to be 70.1 mL/min/kg. frontiersin.org

Table 3: CYP450 Enzymes Involved in 25I-NBOMe Metabolism

| Metabolic Reaction | Primary CYP Isoenzyme(s) | Citation |

|---|---|---|

| O-Demethylation | CYP2C9, CYP2C19 | researchgate.netnih.gov |

| Hydroxylation | CYP1A2, CYP3A4 | researchgate.netnih.gov |

Implications of Metabolic Profiles for Research Design and Interpretation

The metabolic profile of 25I-NBOMe has significant implications for both forensic analysis and future research design.

Biomarker Selection: Due to the extensive and rapid metabolism, the parent 25I-NBOMe compound may be absent or at very low concentrations in urine samples collected from users. nih.gov Therefore, toxicological screening procedures must target its more abundant metabolites, such as the O-desmethyl and hydroxylated forms, to reliably detect exposure. nih.govdiva-portal.org Some research suggests that glucuronidated metabolites are prime candidates for markers in forensic science. acs.org

Analytical Methods: The presence of numerous Phase II glucuronide conjugates means that a hydrolysis step, typically using β-glucuronidase, is recommended prior to analysis to cleave the glucuronic acid and improve the detection of Phase I metabolites. nih.govdoi.org Furthermore, the complexity of the metabolite profile necessitates the use of highly sensitive and specific analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HR-MS/MS). researchgate.netnih.gov

Potential for Drug-Drug Interactions: The metabolism of 25I-NBOMe involves several major CYP450 isoenzymes, including CYP2C9 and CYP3A4. researchgate.netnih.gov This creates a potential for drug-drug interactions if 25I-NBOMe is co-administered with other substances that are substrates, inhibitors, or inducers of these same enzymes. researchgate.netnih.gov Such interactions could alter the clearance of 25I-NBOMe, potentially leading to unexpected toxicity.

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| 25I-NBMD | N-(1,3-benzodioxol-4-ylmethyl)-2-(4-iodo-2,5-dimethoxyphenyl)ethanamine scribd.com |

| 25I-NBOMe | 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine researchgate.netscribd.com |

| 25I-NBOH | 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine doi.orgfrontiersin.org |

| 2C-I | 2-(4-iodo-2,5-dimethoxyphenyl)ethanamine |

| CYP1A2, CYP2C9, CYP2C19, CYP3A4 | Cytochrome P450 Isoenzymes 1A2, 2C9, 2C19, and 3A4 |

| NADPH | Nicotinamide adenine (B156593) dinucleotide phosphate |

Preclinical Behavioral and Neurophysiological Research of 25i Nbmd in Animal Models

Neurotransmitter System Modulation in vivo (e.g., dopamine (B1211576) release)

While direct in-vivo studies on the modulation of neurotransmitter systems by 25I-NBMD are limited, research on the closely related compound, 25I-NBOMe, provides significant insights. Studies on 25I-NBOMe have demonstrated its ability to influence dopaminergic and serotonergic systems.

For instance, 25I-NBOMe has been found to increase dopamine levels in the nucleus accumbens of rodents. wikipedia.orgfrontiersin.org Specifically, it has been shown to elevate extracellular dopamine levels in the nucleus accumbens shell, a key area involved in reward and reinforcement. frontiersin.orgmdpi.com In female rats, 25I-NBOMe also markedly increased dopamine levels in the medial prefrontal cortex. frontiersin.org Furthermore, in-vitro studies have shown that 25I-NBOMe can increase dopamine release from mouse striatal synaptosomes. wikipedia.org

Regarding the serotonergic system, acute administration of 25I-NBOMe has been shown to increase extracellular levels of serotonin (B10506) in the rat frontal cortex. d-nb.info However, another study found no significant changes in extracellular serotonin levels in the nucleus accumbens shell, nucleus accumbens core, or the medial prefrontal cortex in either male or female rats after 25I-NBOMe administration. frontiersin.org

Chronic exposure to 25I-NBOMe has been shown to lead to a reduced response of dopamine and serotonin neurons to a subsequent challenge with the drug in the frontal cortex of rats, suggesting the development of tolerance. nih.gov The hallucinogenic activity of 25I-NBOMe is thought to be linked to an increase in extracellular glutamate (B1630785) levels, mediated by cortical 5-HT2A receptors. d-nb.inforesearchgate.net

Behavioral Phenotypes in Animal Models (e.g., head-twitch response, locomotor activity, drug discrimination)

The head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for hallucinogenic effects in humans. nih.govnih.govresearchgate.net Studies have shown that 25I-NBMD induces the HTR in C57BL/6J mice. nih.govnih.govresearchgate.netresearchgate.net This effect is dose-dependent and is completely blocked by the selective 5-HT2A antagonist M100,907, confirming that the HTR is mediated by the activation of 5-HT2A receptors. nih.govresearchgate.net The potency of 25I-NBMD in inducing HTR was found to be comparable to that of 2C-I. nih.gov

The effects of N-benzylphenethylamines on locomotor activity in animal models appear to be complex and can vary depending on the specific compound, dose, and route of administration. For instance, studies on the related compound 25I-NBOMe have reported conflicting results, with some studies showing a decrease in locomotor activity, nih.govresearchgate.net others reporting no effect, mdpi.comsci-hub.se and some indicating an increase at lower doses and a decrease at higher doses when administered subcutaneously. d-nb.info One study found that 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe all decreased locomotor activity in mice. nih.gov

Drug discrimination studies are used to assess the subjective effects of drugs in animals. In rats trained to discriminate the hallucinogen DOM, 25I-NBOMe did not fully substitute for DOM, which may have been due to its significant rate-depressant effects at the doses tested. nih.gov It produced a maximum of 74-78% drug-appropriate responding in both DOM-trained and MDMA-trained rats. nih.gov

Electrophysiological Effects in Brain Slices or in vivo Recordings (e.g., LTP)

Neuroimaging Studies in Research Animals (e.g., receptor occupancy, brain activity patterns using PET tracers)

A radiolabeled form of the related compound 25I-NBOMe, [11C]Cimbi-5, has been developed and validated as a radiotracer for positron emission tomography (PET) imaging. wikipedia.org This allows for the non-invasive mapping of the distribution of 5-HT2A receptors in the brain of living animals. wikipedia.org This technique can be used to study receptor occupancy by 25I-NBMD and other related compounds, providing valuable information about their interaction with the target receptor in the brain.

Investigation of Receptor Desensitization and Tolerance Mechanisms in vivo

Studies on the related compound 25I-NBOMe have provided evidence for the development of tolerance with repeated administration. After a 7-day treatment with 25I-NBOMe, a reduced response of dopamine, serotonin, and glutamate neurons to a subsequent drug challenge was observed in the frontal cortex of rats. nih.gov This was accompanied by a reduction in the wet dog shake (WDS) counts, a behavioral measure of hallucinogenic-like effects. nih.gov This development of tolerance is suggested to be a result of the downregulation and desensitization of 5-HT2A receptors. nih.gov The concept of tachyphylaxis, a rapid decrease in drug response, has also been observed with other 5-HT2A agonists and may involve mechanisms beyond receptor number changes. umn.edu

Impact on Neurogenesis in Animal Models

Research has indicated that some N-benzylphenethylamine derivatives may have an impact on neurogenesis, the process of generating new neurons. In one study, administration of 25I-NBOMe was found to decrease the formation of new neurons in the hippocampus of mice. ljmu.ac.uk Another study reported that injections of 25I-NBOMe significantly decreased the number of surviving BrdU+ cells and BrdU/NeuN+ neurons in the rat hippocampus, suggesting a reduction in neurogenesis in this brain region. nih.gov

Advanced Analytical Methodologies for 25i Nbmd in Research Contexts

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS/MS, UHPLC-MS)

Chromatographic techniques coupled with mass spectrometry are the cornerstone for the separation and identification of 25I-NBMD in seized materials and research samples. researchgate.netnih.gov These methods offer high sensitivity and selectivity, which are crucial for distinguishing 25I-NBMD from its numerous structural analogs.

Gas chromatography-mass spectrometry (GC-MS) is a primary method for the qualitative analysis of new psychoactive substances. researchgate.net It has been used as a supplementary technique for the identification of 25I-NBMD. nih.govresearchgate.net However, due to the potential thermal lability of some phenethylamine (B48288) derivatives, liquid chromatography-based methods are often preferred for their robustness. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely applied technique for both the identification and quantification of 25I-NBMD. nih.govnih.gov High-performance liquid chromatography (HPLC) coupled with MS/MS provides excellent specificity for complex matrices. nih.govnih.gov For instance, a validated HPLC-MS/MS method was developed to simultaneously analyze nine NBOMe derivatives, including 25I-NBMD, in urine. nih.govnih.govnih.gov This method demonstrated linearity across a specific concentration range and was successfully applied to authentic samples. nih.govnih.gov

Ultra-high performance liquid chromatography (UHPLC) offers advantages over traditional HPLC, including faster analysis times and improved resolution. While specific UHPLC-MS methods for 25I-NBMD are less commonly detailed, this technique is frequently used for the analysis of other new psychoactive substances and is applicable to this compound. researchgate.net

High-resolution mass spectrometry (HRMS), particularly liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), has proven invaluable for the structural elucidation of novel compounds like 25I-NBMD. nih.govresearchgate.net In one study, LC-QTOF-MS analysis of a blotter paper extract allowed for the determination of the exact molecular mass of 25I-NBMD (M(exp) = 441.0438 Da) with high accuracy (mass error, Δm = 0.2 ppm). nih.govresearchgate.net This technique also facilitates the characterization of fragmentation patterns, which helps in proposing structures for product ions, with key fragments of 25I-NBMD observed at m/z = 135.0440, 290.9876, and 305.9981. nih.govresearchgate.net

| Technique | Matrix | Key Findings/Parameters | Reference |

|---|---|---|---|

| HPLC-MS/MS | Human Urine | Developed for quantification of nine NBOMe derivatives; Linearity: 1–100 ng/mL. | nih.gov, nih.gov |

| LC-QTOF-MS & GC/EI-MS | Blotter Paper | Structural elucidation; Determined accurate molecular mass (441.0438 Da) and fragmentation patterns. | nih.gov, researchgate.net |

| HPLC-MS/MS | Blotter Paper | Confirmation and quantification of 25I-NBMD and other derivatives. | nih.gov, researchgate.net |

| GC-MS, HRMS, NMR | Drug Product Ingredients | Used for the identification of 15 novel designer drugs, including 25I-NBMD. | researchgate.net, nih.gov |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis) in Research Samples

While mass spectrometry is powerful for identifying compounds and their fragments, spectroscopic methods are essential for the definitive elucidation of the chemical structure of new compounds like 25I-NBMD in research samples. researchgate.net These techniques provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the unambiguous structural characterization of novel substances. researchgate.net In a study that identified several new designer drugs, including 25I-NBMD, NMR was used to confirm the molecular structure of the compounds present in the ingredients of drug products before they were sold. researchgate.netnih.gov

Infrared (IR) spectroscopy, often in the form of Fourier-transform infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. researchgate.net The identification of characteristic vibrational frequencies helps to confirm the presence of key structural motifs within 25I-NBMD, such as aromatic rings, ether linkages, and the secondary amine. researchgate.netdea.gov

Ultraviolet-Visible (UV-Vis) spectroscopy can also be used as a supplementary characterization technique. researchgate.net The UV spectrum is determined by the chromophores within the molecule, and for 25I-NBMD, this would be primarily related to its substituted aromatic rings.

Together, these spectroscopic methods, when used in conjunction with mass spectrometry, provide a comprehensive and unequivocal structural confirmation of 25I-NBMD, which is vital for the synthesis of reference materials and for understanding its chemical properties. researchgate.net

Quantitative Analysis in Biological Matrices for Preclinical Studies (e.g., plasma, urine, brain tissue)

For preclinical research, which may investigate the pharmacokinetics and metabolic profile of a compound, robust and validated quantitative methods are required to measure concentrations in biological matrices.

Urine: Several methods have been developed for the detection and quantification of 25I-NBMD in urine. nih.govnih.govnih.gov A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method can quantify 25I-NBMD in urine specimens following a solid-phase extraction (SPE) cleanup step. nih.govnih.gov This assay was validated for a linear range of 1 to 100 ng/mL, with accuracy (bias) determined to be between 86–116% and a coefficient of variation below 14%. nih.govnih.gov Such methods are suitable for preclinical studies requiring the analysis of urine. nih.govscience.govscience.govscience.gov

Plasma/Blood: The analysis of 25I-NBMD and its analogs in blood or plasma is critical for understanding systemic exposure. While some methods have been developed for postmortem blood, the principles are directly applicable to preclinical plasma analysis. nih.gov For the related compound 25I-NBOMe, a highly sensitive HPLC-MS/MS method was validated in whole blood with a lower limit of quantification (LOQ) of 25 pg/mL. nih.gov Another multi-analyte method for 37 designer drugs in whole blood using LC-QTOF-MS reported a higher LOQ of 5 ng/mL for NBOMe compounds. nih.gov

Brain Tissue: To investigate the central nervous system distribution of 25I-NBMD in preclinical models, methods for quantification in brain tissue are necessary. Methodologies developed for the postmortem analysis of the related compound 25I-NBOMe in brain tissue demonstrate the feasibility of such measurements. nih.gov In that study, a comparison between direct analysis and the method of standard addition showed good agreement, suggesting minimal matrix effects from the brain tissue on the extraction and analysis. nih.gov

| Matrix | Analyte | Technique | Linearity | Lower Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Human Urine | 25I-NBMD | HPLC-MS/MS | 1–100 ng/mL | 1 ng/mL | nih.gov, nih.gov |

| Whole Blood | 25I-NBOMe | HPLC-MS/MS | 0.025–2.5 ng/mL | 25 pg/mL | nih.gov |

| Whole Blood | NBOMe class | LC-QTOF-MS | Not specified | 5 ng/mL | nih.gov |

| Brain Tissue | 25I-NBOMe | HPLC-MS/MS | Validated via standard addition | Not specified (quantifiable at pg/mL levels) | nih.gov |

Development and Validation of Reference Standards and Certified Reference Materials for Research

The accuracy and reliability of any analytical method depend on the availability of high-purity reference standards. For research on 25I-NBMD, the development and validation of these materials are foundational steps.

Primary reference materials for 25I-NBMD hydrochloride are available from commercial suppliers and serve as the starting point for analytical work. researchgate.netnih.gov These standards are used to prepare calibrators and quality control samples for the validation of quantitative assays. nih.govnih.gov

The validation process for analytical methods using these standards is rigorous and often follows guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX). nih.govnih.govojp.gov Method validation establishes key performance characteristics, including:

Linearity: The concentration range over which the instrument response is proportional to the analyte concentration. nih.govnih.gov

Accuracy and Precision: How close the measured values are to the true value and to each other, respectively. nih.govnih.govnih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.govnih.gov

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering components in the sample matrix. nih.govnih.gov

Recovery and Matrix Effects: The efficiency of the extraction process and the influence of the biological matrix on the analytical signal. nih.govnih.gov

Furthermore, the development of reference data, such as creating comprehensive high-resolution MS/MS spectral libraries, is a critical aspect of supporting the identification of 25I-NBMD and other novel psychoactive substances in future research. scispace.com

Research Applications and Utility of 25i Nbmd

Application as a Pharmacological Research Tool for Serotonergic Systems

25I-NBMD is primarily utilized as a research tool for its potent agonist activity at the serotonin (B10506) 5-HT2A receptor, a key protein involved in perception, cognition, and mood. nih.gov It is a derivative of the phenethylamine (B48288) 2C-I, with the addition of a methylenedioxy-benzyl group to the amine, which significantly enhances its affinity for the 5-HT2A receptor. caymanchem.comglpbio.com Research indicates that 25I-NBMD binds with high affinity to this receptor, with Ki (inhibitor constant) values reported between 0.049 and 0.21 nM and an EC50 (half-maximal effective concentration) value of 8.2 nM. caymanchem.comglpbio.combioscience.co.uk

A key application in preclinical research is its use in animal models to probe the function of the 5-HT2A receptor. Specifically, 25I-NBMD induces a head-twitch response (HTR) in mice, a behavioral proxy widely used to indicate the activation of 5-HT2A receptors and predict hallucinogenic potential in humans. nih.govnih.govnih.govresearchgate.net Studies have shown that 25I-NBMD reliably produces this HTR, and this effect is completely blocked by the administration of a selective 5-HT2A antagonist, such as M100,907, confirming that its action is mediated through this specific receptor. nih.govnih.govresearchgate.net Comparative studies have shown that while its parent compound, 2C-I, is active, the N-benzyl derivatives show markedly different potencies, highlighting their utility in dissecting receptor pharmacology. nih.govnih.gov For instance, in HTR studies, 25I-NBMD showed potency similar to its parent compound 2C-I, whereas the related analog 25I-NBOMe was found to be approximately 14 to 18 times more potent than 2C-I. nih.govnih.gov

| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2A Receptor EC50 (nM) | Source |

|---|---|---|---|

| 25I-NBMD | 0.049–0.21 | 8.2 | caymanchem.com, glpbio.com |

| 25I-NBOMe | 0.044 | 0.76 - 240 | wikipedia.org, nih.gov |

| 2C-I | 0.73 | Not specified | nih.gov |

| Compound | ED50 (μmol/kg, SC) | Relative Potency vs. 2C-I | Source |

|---|---|---|---|

| 2C-I | 2.42 | 1x | nih.gov |

| 25I-NBOMe | 0.17 | ~14-18x more potent | nih.gov, nih.gov |

| 25I-NBMD | 2.36 | ~1x (similar potency) | nih.gov |

Potential as a Radioligand for Receptor Mapping Studies (e.g., PET imaging)

Radioligands are crucial tools in neuroscience for visualizing and quantifying the distribution and density of receptors in the brain using non-invasive imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). ntno.orgnih.govfrontiersin.org Although 25I-NBMD itself has not been prominently featured as a clinical radioligand, its structural analog, 25I-NBOMe, has been successfully developed for this purpose.

The carbon-11 (B1219553) labeled version of 25I-NBOMe, known as [¹¹C]Cimbi-5, was synthesized and validated as a high-affinity agonist radiotracer for PET imaging of 5-HT2A receptors. wikipedia.orgiiab.me Being a full agonist, [¹¹C]Cimbi-5 is valuable for marking high-affinity states of the receptor, providing functional information that antagonist radioligands cannot. wikipedia.org The successful use of [¹¹C]Cimbi-5 demonstrates the viability of the N-benzylphenethylamine scaffold for creating effective PET radioligands. drugsandalcohol.ieljmu.ac.ukfrontiersin.org This establishes a strong precedent for the potential development of a radiolabeled version of 25I-NBMD or other closely related analogs for similar receptor mapping studies, which are vital for understanding the role of the 5-HT2A receptor in various neuropsychiatric disorders. researchgate.net

Utility in Investigating Novel Mechanisms of Receptor Activation

The study of compounds like 25I-NBMD provides insight into the precise molecular interactions that govern how a ligand binds to and activates a G-protein coupled receptor (GPCR) like the 5-HT2A receptor. The significant increase in receptor affinity observed when moving from 2C-I to its N-benzyl derivatives is not just a matter of general potency but offers a window into the specific binding mechanisms.

Research on the related compound 25I-NBOMe has shown that the enhanced affinity is likely due to a specific π-π stacking interaction between the N-benzyl ring of the ligand and the aromatic ring of a specific amino acid, phenylalanine 339 (Phe339), within the receptor's binding pocket. nih.gov By comparing the effects of different N-benzyl substitutions, such as the 2,3-methylenedioxybenzyl group in 25I-NBMD versus the 2-methoxybenzyl group in 25I-NBOMe, researchers can probe how subtle changes in the ligand's structure affect these precise molecular interactions. Furthermore, these compounds are useful for studying the concept of "agonist-directed trafficking" or "biased agonism," where a ligand can selectively activate certain intracellular signaling pathways over others after binding to the same receptor. nih.gov Investigating how different N-benzylphenethylamines engage with the receptor can help uncover new mechanisms of receptor activation and potentially lead to the design of more specific therapeutic agents.

Contribution to Understanding Structure-Activity Relationships of Psychoactive Compounds

25I-NBMD and its analogs are instrumental in defining the structure-activity relationships (SAR) for the phenethylamine class of psychoactive compounds. SAR studies explore how modifying a molecule's chemical structure alters its biological activity, providing a roadmap for designing new compounds with desired properties. europeanreview.org

The primary SAR lesson from the N-benzylphenethylamine series is that the addition of a large N-benzyl substituent to the phenethylamine core dramatically increases binding affinity and functional potency at the 5-HT2A receptor compared to the parent 2C compounds. nih.govdrugbank.comacs.orgacs.org This discovery opened up a new class of ultra-potent serotonergic agonists.

Further studies have refined this understanding by examining the effects of different substituents on the N-benzyl ring itself. A comprehensive study of 48 different N-benzyl phenethylamines found that the nature of this substitution is critical. drugbank.comnih.gov For example, compounds with an N-(2-hydroxybenzyl) group were found to be highly potent, while the N-(2,3-methylenedioxybenzyl) substituted compounds, the class to which 25I-NBMD belongs, were generally less potent in functional assays. acs.orgnih.gov This demonstrates that while the N-benzyl group itself confers high affinity, its specific electronic and steric properties fine-tune the compound's ultimate efficacy and selectivity, making 25I-NBMD a key piece in the complex puzzle of psychoactive drug design. nih.gov

Legal and Regulatory Frameworks Impacting 25i Nbmd Academic Research

International and National Scheduling of 25I-NBMD and NBOMe Analogues and its Implications for Research Permitting

The classification of 25I-NBMD and its analogues as controlled substances at both international and national levels has profound implications for academic research, introducing rigorous oversight and specific licensing requirements.

International Control:

The NBOMe family of compounds, to which 25I-NBMD is related, gained international attention following their emergence on the illicit drug market. In response to public health concerns, several prominent NBOMe analogues were placed under international control. Key compounds such as 25B-NBOMe, 25C-NBOMe, and 25I-NBOMe are classified as Schedule I substances under the United Nations Convention on Psychotropic Substances of 1971. tusnovics.pl These substances were added to the Green List of the International Narcotics Control Board (INCB) in 2015, signifying their status as psychotropic substances under international control. tusnovics.pl The 1971 Convention categorizes substances in its schedules based on their risk of abuse, threat to public health, and therapeutic value; Schedule I is the most restrictive category, reserved for substances with a high risk of abuse, a significant threat to public health, and little to no therapeutic value. unodc.org

National Scheduling in the United States:

In the United States, the Drug Enforcement Administration (DEA) regulates controlled substances under the Controlled Substances Act (CSA). The DEA identified 25I-NBOMe and its analogues as an imminent hazard to public safety. dea.govnih.govnih.gov Consequently, on November 15, 2013, the DEA temporarily placed 25I-NBOMe, 25C-NBOMe, and 25B-NBOMe into Schedule I of the CSA. dea.govnih.govnih.govfederalregister.gov This temporary order was later extended and made permanent. nih.govfederalregister.gov

Substances in Schedule I are defined as having a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision. unc.eduwisc.eduumich.edu This classification subjects 25I-NBMD and its analogues to the most stringent level of control.

National Scheduling in Europe and Other Regions:

European nations have adopted various legislative approaches to control new psychoactive substances. nih.govnih.govunodc.org The European Commission implemented an EU-wide ban on 25I-NBOMe in 2014 following a risk assessment. tusnovics.pl Individual countries have also enacted their own controls. For example, the United Kingdom classifies all N-benzyl phenethylamines as Class A, Schedule I drugs, and Sweden has placed several NBOMe analogues in Schedule I as narcotics. tusnovics.pl In 2023, Belgium adopted a generic, or group-based, legislative approach to the scheduling of NBOMes. tusnovics.pl This strategy aims to control entire classes of structurally similar compounds, preventing manufacturers from circumventing the law by making minor chemical modifications. unodc.orgeuropa.eu

Implications for Research Permitting:

The Schedule I status of 25I-NBMD analogues profoundly impacts the process of obtaining the necessary permits for academic research.

DEA Registration: In the U.S., any researcher wishing to handle Schedule I substances must obtain a specific Schedule I registration from the DEA. federalregister.govfederalregister.gov This is a separate and more rigorous process than registering for Schedules II-V. wisc.eduunthsc.edu The application process for a DEA Form 225 (for research) requires the submission of a detailed research protocol. yale.edu

State Licensing: Researchers must also comply with state-level regulations, which often require a separate license from a state agency before applying for a federal DEA registration. yale.edu

Institutional Oversight: Academic institutions require that Principal Investigators (PIs) are individually licensed and registered, as the university cannot hold a "blanket" registration for controlled substances. yale.edu The PI is responsible for all aspects of compliance. unc.edu

Restrictions on Transfer: Controlled substances cannot be shared with or transferred to other researchers or institutions without specific DEA approval and proper documentation, a process similar to purchasing from an authorized distributor. wisc.eduunthsc.edu

| Compound | International Status (UN 1971 Convention) | United States Status (DEA) | European Union Status |

|---|---|---|---|

| 25I-NBOMe | Schedule I tusnovics.pl | Schedule I dea.govfederalregister.govusdoj.gov | EU-wide ban (2014) tusnovics.pl |

| 25C-NBOMe | Schedule I tusnovics.pl | Schedule I dea.govfederalregister.gov | Controlled in many member states |

| 25B-NBOMe | Schedule I tusnovics.pl | Schedule I dea.govfederalregister.gov | Controlled in many member states |

Requirements for Handling and Storage of Controlled Substances in Academic Laboratories

Academic laboratories conducting research with Schedule I substances like 25I-NBMD must adhere to strict federal and institutional regulations for handling, storage, record-keeping, and disposal to ensure security and prevent diversion. unc.eduyale.edu

Security and Storage:

The primary goal of storage requirements is to prevent theft or diversion. Security protocols are tiered based on the substance's schedule, with Schedule I compounds subject to the highest level of security. unc.eduyale.edu

Physical Security: All controlled substances, regardless of schedule, must be kept under lock and key. unc.eduyale.edu For Schedule I and II substances, this means they must be stored in an approved safe or a substantially constructed steel cabinet. unc.edupitt.edu This storage container must be secured to the building structure (e.g., bolted to the floor or a wall) and kept within a room that can also be locked. princeton.eduutdallas.edu This creates a "double-lock" system. unthsc.edu

Access Control: Access to the storage location must be strictly limited to the principal investigator and a minimal number of essential, authorized personnel who have undergone appropriate screening. yale.edupitt.edu

Record-Keeping and Inventory:

Meticulous and accurate record-keeping is a cornerstone of controlled substance management in a research setting. utdallas.edu These records must be maintained separately from all other laboratory records and be readily available for inspection by regulatory agencies like the DEA. yale.eduprinceton.edu

Usage Logs: A separate, current record must be maintained for each container of a controlled substance. unc.eduprinceton.edu This log must document the starting quantity, each time the substance is used, the date of use, the amount used, the purpose of the use (e.g., specific experiment), and the remaining balance. unc.eduprinceton.edu Each entry must be signed or initialed by the person who accessed the substance. princeton.edu

Receipt Records: The laboratory must maintain records of the receipt of all controlled substances, including the date received, the name and address of the supplier, and the type and amount of the substance. unc.eduyale.edu

Biennial Inventory: Researchers are required to conduct a complete and accurate physical inventory of all controlled substances on hand initially when they begin research and every two years thereafter. yale.edupitt.eduprinceton.edu These inventory records must be kept on-site for at least two years. yale.eduutdallas.edu

Disposal:

The disposal of controlled substances is also highly regulated. Unused, expired, or waste material cannot be disposed of through normal laboratory waste channels. unc.edu

Reverse Distributors: The most common method of disposal is through a DEA-registered "reverse distributor," a company authorized to handle and destroy controlled substances. unthsc.edu

Regulatory Oversight: Disposal may also occur under the direct witness of state or federal regulatory agents. yale.edu All disposals must be thoroughly documented to account for every quantity of the substance. unc.edu

| Requirement Area | Specific Mandates |

|---|---|

| Storage & Security | - Must be stored in a securely locked, substantially constructed cabinet or safe. unc.edupitt.edu |

| Record-Keeping | - Separate logs for receipt, use, and disposal of each substance container. unc.eduprinceton.edu |

| Inventory | - Initial inventory upon starting research. utdallas.edu |

| Disposal | - Must be done through a DEA-approved reverse distributor or with regulatory witness. unthsc.eduyale.edu |

Ethical Considerations in Preclinical Research with Scheduled Compounds

Beyond the legal and regulatory hurdles, conducting preclinical research with scheduled compounds like 25I-NBMD involves significant ethical responsibilities, primarily centered on scientific integrity and animal welfare. These considerations are typically overseen by an Institutional Animal Care and Use Committee (IACUC). ucdavis.edu

Scientific Integrity and Justification:

A core ethical principle is that the research must have social value and be built on a solid scientific foundation to justify the use of animals and controlled substances. nih.gov

Robust Study Design: Preclinical studies must employ a robust design to ensure that the results are valid and reliable. biobostonconsulting.com Poorly designed studies that produce invalid data are considered unethical as they waste resources and subject animals to procedures without the possibility of yielding scientific benefit. nih.gov

Justification of Model: Researchers must provide a strong rationale for their chosen animal model, demonstrating that it is a valid representation of the human condition being studied. srce.hr This often requires preliminary in-vitro or computational data to increase the probability of a successful and meaningful outcome. srce.hr

Transparency: Ethical research practice demands transparency in reporting methods and results, including the publication of null findings, to ensure the scientific community has a complete picture and to prevent unnecessary duplication of animal studies. biobostonconsulting.com

Animal Welfare (The 3Rs):

The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical use of animals in research and are a key focus of IACUC protocol review.

Replacement: Researchers should use non-animal methods whenever possible.

Reduction: The number of animals used should be the minimum necessary to obtain statistically significant and scientifically valid results.

Refinement: Experimental procedures must be refined to minimize any pain, suffering, or distress to the animals. This includes establishing humane endpoints where a study is terminated to prevent further suffering. srce.hr

Compliance and Oversight:

All research involving animals must be described in a detailed protocol submitted to and approved by the IACUC before any work can begin. westernu.eduucsb.edu

Use of Pharmaceutical-Grade Substances: Whenever available, researchers must use pharmaceutical-grade compounds for animal studies to avoid unintended side effects from impurities that could compromise animal welfare and the scientific validity of the research. ucsb.eduuiowa.edu The use of non-pharmaceutical-grade substances requires specific scientific justification and IACUC approval. uiowa.edu

Personnel Training: All personnel involved in the research must be adequately trained in the ethical principles of animal care and use, as well as the specific procedures outlined in the approved protocol. biobostonconsulting.com

Veterinary Care: The institution must provide adequate veterinary care, and researchers must consult with veterinarians, particularly if any adverse effects are observed. ucdavis.edu The use of expired drugs in animals is generally prohibited as it is inconsistent with acceptable veterinary practice. ucsb.edu

By adhering to these legal, regulatory, and ethical frameworks, the scientific community can conduct vital research on controlled substances like 25I-NBMD in a manner that is safe, secure, and responsible.

Future Directions and Unanswered Questions in 25i Nbmd Research

Exploration of Additional or Undiscovered Receptor Interactions

The primary pharmacological characteristic of 25I-NBMD identified to date is its action as a potent partial agonist at the human serotonin (B10506) 5-HT2A receptor, with a reported high affinity (Ki) of 0.049 nM. iiab.mewikipedia.org The effects of the compound in preclinical behavioral models, such as the head-twitch response (HTR) in mice, are blocked by selective 5-HT2A antagonists, confirming this receptor as its principal target for these specific actions. nih.gov

However, the complete receptor interaction profile of 25I-NBMD is far from understood. Research on its close structural analog, 25I-NBOMe, has revealed a more complex pharmacology, with significant affinity for other serotonin receptor subtypes, including 5-HT2C and 5-HT2B, and weaker interactions with adrenergic and dopaminergic receptors. wikipedia.orgresearchgate.netnih.gov Furthermore, recent investigations into NBOMe compounds have uncovered unexpected off-target activity, including interactions with the µ-opioid receptor (MOR). nih.govresearchgate.netresearchgate.net

This raises a crucial unanswered question: does 25I-NBMD share this broader receptor footprint? Future research must prioritize comprehensive receptor screening panels to test 25I-NBMD against a wide array of G-protein coupled receptors (GPCRs), ion channels, and transporters. Identifying currently unknown interactions is essential for a complete understanding of its mechanism of action. Such studies could reveal why its in vivo potency in HTR assays is lower than that of 25I-NBOMe, despite its high 5-HT2A affinity, and may uncover novel pharmacological properties. nih.gov

| Compound | Receptor Target | Affinity (Ki, nM) | Finding | Source |

|---|---|---|---|---|

| 25I-NBMD | 5-HT2A | 0.049 | Acts as a potent partial agonist. | iiab.mewikipedia.org |

| 25I-NBOMe (analog) | 5-HT2A | 0.044 - 0.6 | High-potency full agonist. | wikipedia.org |

| 25I-NBOMe (analog) | 5-HT2C | 1.03 - 4.6 | High affinity. | wikipedia.org |

| 25I-NBOMe (analog) | 5-HT2B | 1.91 - 130 | Variable affinity. | wikipedia.org |

| 25I-NBOMe (analog) | µ-opioid (MOR) | - | Demonstrated off-target activation potential in bioassays. | nih.govresearchgate.net |

Deeper Elucidation of Metabolic Pathways and Long-Term Effects in Preclinical Models